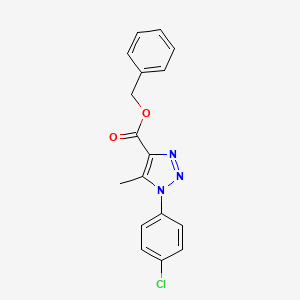

benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives, including benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, often involves click chemistry approaches or other organic synthesis methods that allow for the creation of highly functionalized molecules with specific properties. One study successfully conducted the synthesis of a similar compound, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, utilizing Microwave Assisted Organic Synthesis (MAOS) method, showcasing the efficiency of modern synthetic methods in producing these compounds (Insani, Wahyuningrum, & Bundjali, 2015).

Molecular Structure Analysis

Triazole derivatives exhibit significant diversity in their molecular structures. X-ray diffraction studies and computational methods, such as density functional theory (DFT), have been employed to elucidate the structures of these molecules. The molecular structure of triazole compounds is often characterized by the orientation of the triazole ring and its substituents, which can significantly influence the compound's properties and reactivity. For instance, studies on similar compounds have revealed complex molecular arrangements and interactions, including hydrogen bonding and π-π interactions, contributing to their stability and chemical behavior (Boechat et al., 2010).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical reactivity. These compounds can undergo nucleophilic substitution reactions, cycloaddition reactions, and other transformations that enable the synthesis of complex molecular architectures. The electronic properties of the triazole ring and its substituents play a crucial role in determining the reactivity and outcomes of these reactions. Research on similar compounds has demonstrated their ability to engage in reactions that are useful for further functionalization and the synthesis of pharmacologically active molecules (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. Triazole derivatives often exhibit solid-state properties that are critical for their applications in material science and pharmaceuticals. For example, the crystal structure analysis provides insights into the molecular packing, intermolecular interactions, and overall stability of these compounds (Yeo, Azizan, & Tiekink, 2019).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including this compound, are characterized by their stability, reactivity towards various reagents, and the ability to form diverse chemical bonds. These properties are essential for their applications in synthetic organic chemistry, medicinal chemistry, and materials science. The compound's reactivity is significantly influenced by the electronic nature of the triazole ring and the substituents attached to it, which can be tailored to achieve specific chemical transformations (Wang, Chu, & Wang, 2014).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Preparation Techniques : An improved method for synthesizing 1-benzyl-1H-1,2,3-triazoles, including the compound , has been developed. This method provides better yields and extends the scope of the Dimroth Reaction, allowing for more efficient production of these compounds (Cottrell et al., 1991).

Molecular Structure : Research on the molecular structures of triazole derivatives, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, reveals the detailed molecular orientation and bonding interactions. These structures are significant for understanding the chemical properties and potential applications of the compound (Boechat et al., 2010).

Chemical Properties and Applications

Chemical Reactions and Rearrangements : Studies on the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, closely related to the compound , provide insights into its chemical behavior under various conditions. Understanding these rearrangements is crucial for potential synthetic applications (L'abbé et al., 1990).

Molecular Interactions and Bonding : The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including this compound, highlights the molecular interactions and bonding behavior. These findings are vital for predicting the compound's reactivity and potential applications in material science (Ahmed et al., 2020).

Synthesis and Corrosion Inhibition Activity : The compound has been synthesized using Microwave Assisted Organic Synthesis (MAOS) and evaluated for its corrosion inhibition activity on carbon steel. This application demonstrates its potential use in industrial processes, particularly in corrosion prevention (Insani et al., 2015).

Biomedical Research

Anticancer Properties : A study on 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine, a closely related compound, showed potential as an anticancer agent. It's an example of how triazole derivatives, including the compound of interest, can be explored for therapeutic applications (Murugavel et al., 2019).

CYP26A1 Inhibitory Activity : Research on related 1H-triazole derivatives has demonstrated CYP26A1 inhibitory activity, which is significant for developing new treatments in pharmacology and could be relevant to the compound (Pautus et al., 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit significant effects on allergic reactions . These compounds often target H1 receptors , which play a crucial role in mediating allergic responses .

Mode of Action

Compounds with similar structures often function asH1 receptor antagonists . They bind to H1 receptors with higher affinity than histamine, thereby inhibiting the allergic response triggered by histamine .

Biochemical Pathways

It can be inferred that the compound likely impacts thehistamine signaling pathway due to its potential role as an H1 receptor antagonist . By binding to H1 receptors, the compound could prevent histamine from triggering an allergic response, thereby affecting the downstream effects of histamine signaling .

Result of Action

Similar compounds have been shown to exhibit significant effects on both allergic asthma and allergic itching . This suggests that benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may have similar effects.

Propiedades

IUPAC Name |

benzyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-12-16(17(22)23-11-13-5-3-2-4-6-13)19-20-21(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRWAJXXRREDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2492083.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)

![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)

![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)